Methyl 4-chloronicotinate Hydrochloride: A Technical Guide for Drug Discovery Professionals
Methyl 4-chloronicotinate Hydrochloride: A Technical Guide for Drug Discovery Professionals
Introduction: Methyl 4-chloronicotinate hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. Its utility lies primarily in its role as a key intermediate in the synthesis of a variety of complex molecules, particularly those targeting the central nervous system. This technical guide provides an in-depth overview of its chemical properties, representative experimental protocols, and applications for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Methyl 4-chloronicotinate and its hydrochloride salt are distinct chemical entities. The majority of physical property data available in the literature pertains to the free base, Methyl 4-chloronicotinate.
CAS Number Clarification:
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Methyl 4-chloronicotinate (Free Base): 63592-85-8[1][2][][4][5]
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Methyl 4-chloronicotinate hydrochloride: 1351479-18-9[6][7][8][9][10]
It is crucial for researchers to specify the desired form, as some suppliers may use the CAS number for the free base to refer to the hydrochloride salt.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for both the hydrochloride salt and the free base form of Methyl 4-chloronicotinate.
Table 1: Properties of Methyl 4-chloronicotinate hydrochloride
| Property | Value | Source(s) |
| CAS Number | 1351479-18-9 | [6][7][8][9][10] |
| Molecular Formula | C₇H₇Cl₂NO₂ or C₇H₆ClNO₂·HCl | [8][10] |
| Molecular Weight | 208.04 g/mol | [8][10] |
| Typical Purity | ≥95% - 98% | [6][10] |
| Storage Conditions | Inert atmosphere, 2-8°C | [8] |
Table 2: Properties of Methyl 4-chloronicotinate (Free Base)
| Property | Value | Source(s) |
| CAS Number | 63592-85-8 | [1][2][][4][5] |
| Molecular Formula | C₇H₆ClNO₂ | [1][2][] |
| Molecular Weight | 171.58 g/mol | [2][11] |
| Appearance | Beige solid | [2] |
| Boiling Point | 227 °C | [2][12] |
| Density | 1.294 g/cm³ | [2] |
| Flash Point | 91 °C | [2] |
| pKa (Predicted) | 1.81 ± 0.10 | [2] |
| Storage Conditions | Sealed in dry, store in freezer, under -20°C | [2] |
Table 3: Safety Information
| Hazard Statement | Description | Source(s) |
| H302 | Harmful if swallowed | [2] |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis and analysis of Methyl 4-chloronicotinate hydrochloride. These are constructed from established chemical principles and methods reported for structurally similar compounds.
Synthesis of Methyl 4-chloronicotinate hydrochloride: A Representative Protocol
The synthesis of Methyl 4-chloronicotinate typically starts from 4-hydroxynicotinic acid. The final product is then converted to its hydrochloride salt.
Step 1: Chlorination of 4-Hydroxynicotinic Acid
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To a flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxynicotinic acid.
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Slowly add an excess of phosphoryl chloride (POCl₃) as both the reagent and solvent.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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The resulting precipitate, 4-chloronicotinic acid, is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Fischer Esterification to Methyl 4-chloronicotinate
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Suspend the dried 4-chloronicotinic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).
-
Heat the mixture to reflux (approximately 65 °C) for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Methyl 4-chloronicotinate.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Formation of the Hydrochloride Salt
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Dissolve the purified Methyl 4-chloronicotinate in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.
-
Bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the white to off-white solid by vacuum filtration, wash with the anhydrous solvent, and dry under vacuum to yield Methyl 4-chloronicotinate hydrochloride.
Analytical Methods
Accurate characterization and quantification are essential for quality control and reaction monitoring. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques for this purpose.
1. High-Performance Liquid Chromatography (HPLC) - A Representative Method
This method is suitable for assessing the purity and quantifying Methyl 4-chloronicotinate hydrochloride.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
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Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient Program (Example):
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0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration (e.g., 10-50 µg/mL). Filter through a 0.22 µm syringe filter before injection.
2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the chemical structure of the final compound.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃) for the free base.
-
Instrument: 300 MHz or higher NMR spectrometer.
-
Procedure:
-
Accurately weigh and dissolve a small amount of the sample (5-10 mg) in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
-
Expected Chemical Shifts (Predicted for free base in CDCl₃):
-
~8.8 ppm (s, 1H): Proton on the pyridine ring at position 2.
-
~8.6 ppm (d, 1H): Proton on the pyridine ring at position 6.
-
~7.4 ppm (d, 1H): Proton on the pyridine ring at position 5.
-
~3.9 ppm (s, 3H): Methyl ester protons (-OCH₃). (Note: The hydrochloride salt may cause shifts in the aromatic proton signals).
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Applications in Drug Discovery and Development
Methyl 4-chloronicotinate hydrochloride is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a versatile building block for the synthesis of more complex APIs. Its primary value stems from the reactivity of the chloro- and ester- functional groups on the pyridine scaffold.
It is particularly useful in the development of compounds targeting neurological disorders.[13] The pyridine core is a common feature in molecules that interact with nicotinic acetylcholine receptors (nAChRs), making this intermediate valuable for creating novel modulators of these receptors for conditions like Alzheimer's disease and other cognitive impairments.[13]
Visualizations
The following diagrams illustrate the key workflows and relationships discussed in this guide.
References
- 1. 63592-85-8 | MFCD10568268 | Methyl 4-chloronicotinate [aaronchem.com]
- 2. Methyl 4-Chloronicotinate | 63592-85-8 [chemicalbook.com]
- 4. watson-int.com [watson-int.com]
- 5. novasynorganics.com [novasynorganics.com]
- 6. chamflyer.lookchem.com [chamflyer.lookchem.com]
- 7. arctomsci.com [arctomsci.com]
- 8. 1351479-18-9|Methyl 4-chloronicotinate hydrochloride|BLD Pharm [bldpharm.com]
- 9. ivychem.com [ivychem.com]
- 10. calpaclab.com [calpaclab.com]
- 11. Methyl 4-chloronicotinate | C7H6ClNO2 | CID 12574055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
- 13. Methyl 4-(chloromethyl)nicotinate hydrochloride [myskinrecipes.com]
